N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline
Description
N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline is a synthetic organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, an ethyl group, and a triazole ring attached to an aniline moiety
Properties
IUPAC Name |
(3-ethylphenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c1-2-12-4-3-5-13(8-12)17(9-14)6-7-18-11-15-10-16-18/h3-5,8,10-11H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLCBWJIFXXYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CCN2C=NC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline typically involves the reaction of 3-ethyl aniline with cyanoacetic acid derivatives and 1H-1,2,4-triazole. One common method includes:
Step 1: Reacting 3-ethyl aniline with cyanoacetic acid in the presence of a base such as sodium hydroxide to form the intermediate cyanoacetamide.
Step 2: The intermediate is then reacted with 1H-1,2,4-triazole under reflux conditions in a suitable solvent like ethanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum
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